molecular formula C33H50O5 B12946121 (2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

Cat. No.: B12946121
M. Wt: 526.7 g/mol
InChI Key: RWIALJIVPUCERT-MTQSUPFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a combination of functional groups, including hydroxyl, acetyloxy, and carboxylic acid groups. It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of functional groups: Hydroxyl, acetyloxy, and carboxylic acid groups are introduced through specific reactions such as hydroxylation, acetylation, and carboxylation.

    Chiral resolution: The compound has multiple chiral centers, which require careful resolution to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would yield an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: The compound’s functional groups and chiral centers make it a potential candidate for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and acetyloxy groups can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

Molecular Formula

C33H50O5

Molecular Weight

526.7 g/mol

IUPAC Name

(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

InChI

InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32+,33+/m1/s1

InChI Key

RWIALJIVPUCERT-MTQSUPFQSA-N

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O

Origin of Product

United States

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